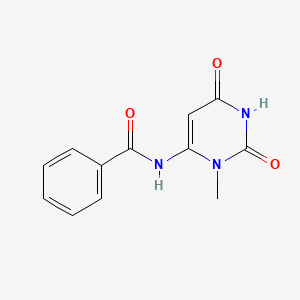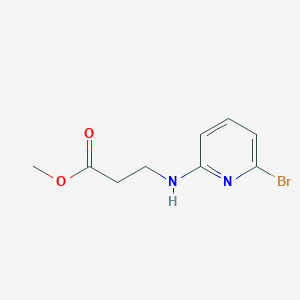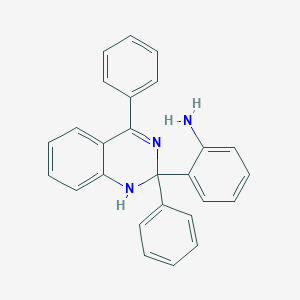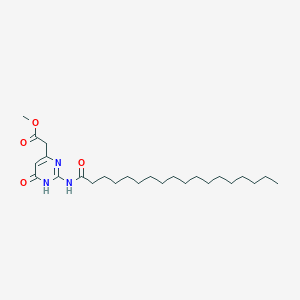![molecular formula C12H18N4OS B12941368 [6-(Hexylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-10-9](/img/structure/B12941368.png)
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol: is an organic compound that belongs to the purine family This compound is characterized by a purine ring substituted with a hexylsulfanyl group at the 6th position and a methanol group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Hexylsulfanyl)-9h-purin-9-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with hexanethiol to introduce the hexylsulfanyl group at the 6th position.
Hydroxymethylation: The final step involves the hydroxymethylation of the purine ring at the 9th position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the methanol group, potentially converting the hydroxyl group to a hydrogen atom.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehydroxylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in purine metabolism.
DNA Interactions: Due to its purine structure, it can interact with DNA, potentially serving as a probe or therapeutic agent.
Medicine:
Antiviral Agents: The compound’s purine structure makes it a candidate for antiviral drug development.
Cancer Research: It may exhibit anticancer properties by interfering with DNA replication in cancer cells.
Industry:
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of [6-(Hexylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with molecular targets such as enzymes or DNA. The hexylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to specific enzymes, inhibiting their activity. Additionally, its purine structure allows it to intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
6-Mercaptopurine: A purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Comparison:
Uniqueness: [6-(Hexylsulfanyl)-9h-purin-9-yl]methanol is unique due to the presence of the hexylsulfanyl group, which imparts distinct lipophilic properties and potential biological activities.
Applications: While similar compounds like 6-mercaptopurine and azathioprine are primarily used in medicine, this compound has broader applications in chemistry, biology, and industry.
特性
CAS番号 |
14133-10-9 |
|---|---|
分子式 |
C12H18N4OS |
分子量 |
266.37 g/mol |
IUPAC名 |
(6-hexylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C12H18N4OS/c1-2-3-4-5-6-18-12-10-11(13-7-14-12)16(9-17)8-15-10/h7-8,17H,2-6,9H2,1H3 |
InChIキー |
KDPCJCZKCWKBHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=NC=NC2=C1N=CN2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)





![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)

